Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- Benzene, 1-bromo-4-(trimethylsilylcarbonyl)-
Brand Name: Vulcanchem
CAS No.: 75748-11-7
VCID: VC19344417
InChI: InChI=1S/C10H13BrOSi/c1-13(2,3)10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3
SMILES:
Molecular Formula: C10H13BrOSi
Molecular Weight: 257.20 g/mol

Benzene, 1-bromo-4-(trimethylsilylcarbonyl)-

CAS No.: 75748-11-7

Cat. No.: VC19344417

Molecular Formula: C10H13BrOSi

Molecular Weight: 257.20 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- - 75748-11-7

Specification

CAS No. 75748-11-7
Molecular Formula C10H13BrOSi
Molecular Weight 257.20 g/mol
IUPAC Name (4-bromophenyl)-trimethylsilylmethanone
Standard InChI InChI=1S/C10H13BrOSi/c1-13(2,3)10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3
Standard InChI Key VDPULEFPOWGNCI-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C(=O)C1=CC=C(C=C1)Br

Introduction

Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- is a complex organic compound belonging to the organosilicon family. It features a bromine atom and a trimethylsilylcarbonyl group attached to a benzene ring, making it a versatile intermediate in organic synthesis. This compound is relatively stable under standard conditions but can react vigorously with strong bases or nucleophiles due to the presence of the bromine atom.

Synthesis Methods

The synthesis of Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- typically involves the bromination of substituted benzene derivatives. These reactions are often conducted under an inert atmosphere to prevent moisture interference. The choice of solvent and temperature control are crucial for optimizing yields and minimizing side reactions.

Applications in Organic Synthesis

This compound is utilized as a precursor in various organic transformations, including cross-coupling reactions. The effectiveness of these reactions often depends on the choice of catalyst and reaction conditions. For instance, using palladium catalysts under mild conditions can yield high conversions and selectivity in cross-coupling processes.

Research Findings and Kinetic Studies

Kinetic studies indicate that the rate of reaction is influenced by both steric and electronic factors associated with the substituents on the benzene ring. This understanding is crucial for optimizing reaction conditions and predicting outcomes in complex organic syntheses.

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